磷酸铈

概览

描述

Cerium phosphate is a class of rare earth compounds with various applications due to its unique properties. Despite being discovered in the late 19th century, it has been relatively under-researched compared to other compounds.

Synthesis Analysis

Cerium phosphate can be synthesized using a facile method involving amorphous cerous phosphate gels prepared from nanocrystalline ceria. This method allows for large-scale synthesis and provides insight into the chemical composition and structure of cerous phosphate gels. Additionally, hydrothermal synthesis technology has been employed to create novel organically templated layered cerium phosphate fluoride (Shekunova et al., 2016).

Molecular Structure Analysis

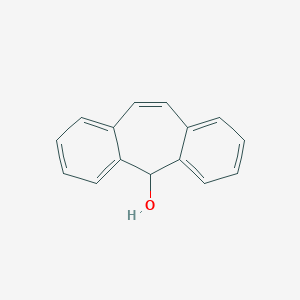

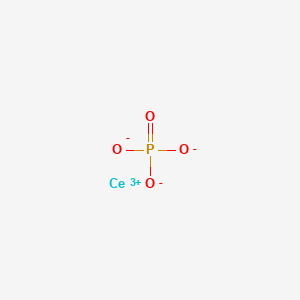

Cerium phosphate's structure has been studied using single crystal X-ray diffraction, revealing a 3D framework made of cerium atoms connected by PO4 tetrahedra. This structure includes hydronium cations and water molecules, forming interconnected tunnels along the c-axis (Nazaraly et al., 2007)(Nazaraly et al., 2007).

Chemical Reactions and Properties

Cerium phosphate undergoes various chemical reactions, leading to different crystalline forms. The reaction conditions, such as the presence of orthophosphoric acid, significantly influence the crystallization process. The compound's ion-exchange properties have been studied, showing its effectiveness in various applications (Alberti et al., 1972).

Physical Properties Analysis

Cerium phosphate exhibits high thermal stability and specific ion-exchange properties. Its unique layered structure with cerium-centered polyhedra contributes to its distinct physical characteristics. The incorporation of Ce(III) ions into certain matrices can increase the surface area and total acidity of the material (Araújo et al., 1997).

Chemical Properties Analysis

The chemical properties of cerium phosphate are influenced by its structure and composition. For instance, the presence of different types of PO4 units and cerium atoms leads to a negatively charged framework, essential for its ion-exchange properties. Cerium phosphate's reaction with various mineral acids and its uptake curves for alkali metal ions have been characterized to understand its chemical stability and reactivity (Alberti et al., 1972).

科研应用

组织化学和细胞生物学:基于铈的方法被用于在电子和光学显微镜水平上检测氧化酶和磷酸酶。这些技术已经推动了细胞生物学的进展,例如发现新的细胞器并阐明细胞外ATP酶的功能 (Noorden & Frederiks, 1993)。

磷酸酶的超微结构定位:铈离子在各种磷酸酶对含磷底物的酶解水解过程中作为无机磷酸盐的捕获剂。这种应用提供了超微结构定位,具有细致的电子密集沉淀,相比基于铅的反应,提供了更加均匀和可重复的结果 (Robinson & Karnovsky, 1983)。

无机离子的色谱分离:纤维状的四价铈磷酸盐,作为高离子交换容量的无机离子交换剂,用于色谱分离,特别是在四价铈磷酸盐片上。这种应用展示了各种离子的显著分离 (Alberti, Massucci, & Torraca, 1967)。

涂层中的防腐蚀:三(双(2-乙基己基)磷酸)铈(Ce(DEHP)3)颗粒被用作环氧涂层中的防腐蚀颜料,提供有效和稳定的保护。这种应用利用了pH刺激的防腐蚀修复 (Morozov et al., 2019)。

催化抗氧化剂:氧化铈纳米颗粒(CeNPs)已被研究其催化性质,受磷酸根离子与铈的结合影响。这种相互作用改变了CeNPs的催化行为,在生物系统中具有相关性 (Singh et al., 2011)。

环境地球化学和毒理学:铈磷酸盐被研究用于催化剂、燃料电池和添加剂,关注铈氧化物纳米颗粒的环境命运和毒理效应 (Dahle & Arai, 2015)。

合成和热行为:铈磷酸铈凝胶被合成用于研究其在水热条件下的结晶,揭示了Ce +3和Ce +4化合物的结晶特性 (Shekunova et al., 2016)。

紫外光吸收在光保护中的应用:磷酸铈(CePO4)被研究作为防晒霜配方中的紫外线过滤器,由于其形态特征、低毒性和理想的粒径大小。这种应用旨在替代ZnO和TiO2的无机紫外线过滤器 (Lima & Serra, 2013)。

纳米晶铈磷酸盐:通过溶胶-凝胶过程合成纳米晶铈磷酸盐,研究其在高温相稳定性、低热导率和催化性能方面的潜力 (Rajesh et al., 2004)。

从水中捕获磷酸盐:掺铈金属-有机框架(MOFs)展示出在从水中吸附磷酸盐方面的优异性能,表明在缓解水体富营养化方面具有潜力 (Liu et al., 2020)。

催化应用:钙掺杂的铈磷酸盐被用作催化剂支撑体用于醇的氧化反应,表现出高离子交换性能和氧活化能力 (Zhang, Wang, & Tao, 2011)。

Safety And Hazards

未来方向

性质

IUPAC Name |

cerium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAVIWGEVOBWDZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

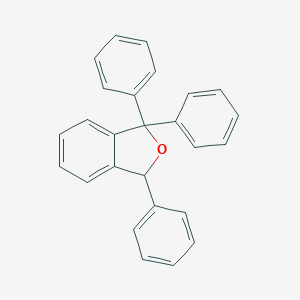

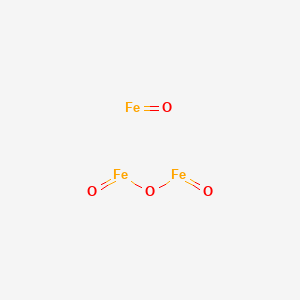

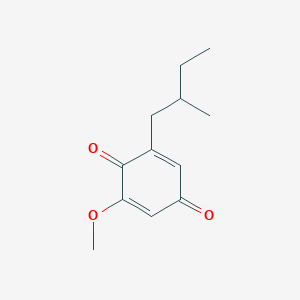

[O-]P(=O)([O-])[O-].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928665 | |

| Record name | Cerium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Cerium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium phosphate | |

CAS RN |

13454-71-2 | |

| Record name | Cerium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR1Z4BIW2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)